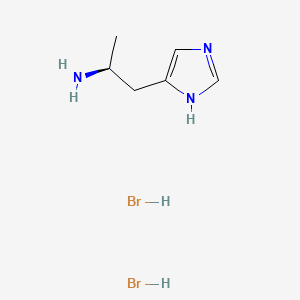

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide

Description

Properties

IUPAC Name |

(2S)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNAAABSGVRDT-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (S)-(+)-α-Methylhistamine dihydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral precursor, which is then subjected to a series of chemical reactions to introduce the methyl group at the α-position.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrobromide salt form.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

(S)-(+)-α-Methylhistamine dihydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antihistaminic Activity

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide has been studied for its potential as an antihistamine agent. Its structural similarity to histamine allows it to interact with histamine receptors, providing therapeutic effects in allergic reactions and other histamine-related conditions. Research indicates that compounds with imidazole moieties often exhibit significant antagonistic activity against H1 receptors, making them candidates for allergy medications .

Neurological Research

The compound has been investigated for its neuroprotective properties. Studies suggest that it may play a role in modulating neurotransmitter release and protecting neuronal cells from oxidative stress. This makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The imidazole ring has been associated with enhanced activity against bacteria and fungi, suggesting applications in developing new antimicrobial agents .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its ability to interact with various biological targets. Its application in studying enzyme kinetics and mechanisms provides insights into metabolic pathways and potential therapeutic targets .

Cell Signaling Pathways

Research indicates that this compound may influence cell signaling pathways, particularly those involving protein kinases. This property is crucial for understanding cellular responses to external stimuli and developing drugs that can modulate these pathways effectively .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Neuroprotective Effects of Imidazole Derivatives | Neurobiology | Demonstrated that this compound reduces neuronal apoptosis in vitro. |

| Antimicrobial Activity of Imidazole Compounds | Microbiology | Showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |

| Histamine Receptor Modulation by Imidazole Derivatives | Pharmacology | Confirmed the compound's role as a selective H1 receptor antagonist with potential therapeutic applications in allergy treatment. |

Mechanism of Action

The mechanism of action of (S)-(+)-α-Methylhistamine dihydrobromide involves its interaction with histamine H3 receptors. By binding to these receptors, it modulates the release of histamine and other neurotransmitters, influencing various physiological processes. The molecular targets include histamine H3 receptors, and the pathways involved are related to neurotransmitter release and signal transduction .

Comparison with Similar Compounds

(S)-(+)-α-Methylhistamine dihydrobromide is compared with other similar compounds such as:

R-(-)-α-Methylhistamine: The more active enantiomer with higher potency.

Betahistine: Another histamine receptor agonist used for different therapeutic purposes.

Iodophenpropit dihydrobromide: A selective histamine H3 receptor antagonist used in research.

The uniqueness of (S)-(+)-α-Methylhistamine dihydrobromide lies in its specific stereochemistry and its role as a less active enantiomer, making it valuable for comparative studies in histamine receptor research.

Biological Activity

Overview

(S)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide is a chiral compound that has garnered attention in pharmacology and medicinal chemistry due to its structural features, particularly the imidazole ring. This compound is characterized by its potential interactions with biological systems, making it a candidate for various therapeutic applications. The following sections delve into its biological activity, synthesis, structure-activity relationships (SAR), and case studies illustrating its pharmacological relevance.

- IUPAC Name : (2S)-1-(1H-imidazol-4-yl)propan-2-amine; dihydrobromide

- Molecular Formula : C6H11N3.2BrH

- Molecular Weight : 271.07 g/mol

This compound is primarily recognized for its role as a histamine H3 receptor agonist , which plays a significant role in neurotransmission and immune response modulation. Its interaction with histamine receptors suggests potential applications in treating conditions like allergies, gastric acid secretion disorders, and neurological diseases.

Pharmacological Effects

Research indicates that this compound may exhibit various biological activities:

- Neuroprotective Effects : Studies have highlighted the potential of imidazole derivatives in neurodegenerative disease models, such as Alzheimer’s and Parkinson’s diseases, where they may inhibit specific enzymes involved in these conditions.

- Antimicrobial Activity : Compounds with similar imidazole structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties .

- Anti-inflammatory Properties : The compound's ability to modulate histamine pathways could lead to anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models .

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with biological macromolecules through specific binding sites. The following table summarizes the SAR of related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylimidazole | Methyl group on imidazole | Antifungal properties |

| 1-Methylimidazole | Methyl group on nitrogen | Potential use as an anti-inflammatory agent |

| 4-Aminoimidazole | Amino group on imidazole | Precursor in drug synthesis |

| Histamine | Imidazole ring with ethylamine | Functions as a neurotransmitter |

These compounds demonstrate the diversity within imidazole-containing structures while emphasizing the unique aspects of this compound, particularly its chiral configuration which may confer distinct biological activities .

Study 1: Neuroprotective Effects

A study investigated the effects of imidazole derivatives on neurodegenerative models. Researchers found that compounds similar to this compound exhibited significant neuroprotective effects by inhibiting acetylcholinesterase activity, which is crucial for managing Alzheimer’s disease symptoms .

Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of imidazole derivatives was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated potent activity, suggesting that this compound could be explored for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.